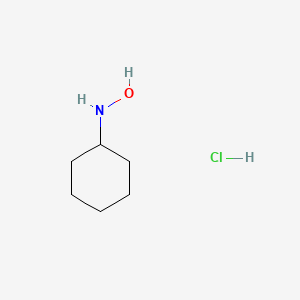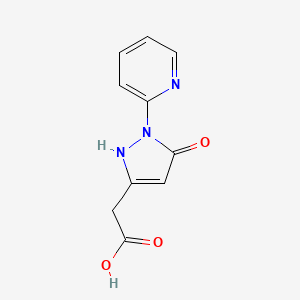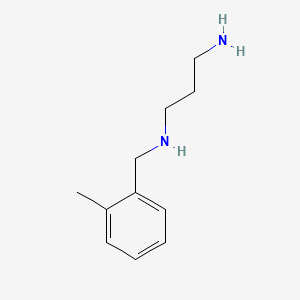
N-Cyclohexylhydroxylamine hydrochloride
概要
説明
N-Cyclohexylhydroxylamine hydrochloride is a chemical compound with the linear formula C6H11NHOH · HCl . It is used in the preparation of 4-carbethoxy-2-cyclohexyl-5-(2H)-isoxazolone and hexahydroisoxazolequinoline analogs . It also acts as a hydroxylamination reagent for allyl esters .
Synthesis Analysis
This compound is used in the synthesis of various compounds. For instance, it is used in the preparation of 4-carbethoxy-2-cyclohexyl-5-(2H)-isoxazolone and hexahydroisoxazolequinoline analogs . It is also used in the preparation of N-cyclohexyl nitrone by reaction with aldehyde .Molecular Structure Analysis
The molecular formula of this compound is C6H14ClNO . The molecular weight is 151.63 g/mol .Chemical Reactions Analysis
This compound is used in various chemical reactions. It is used in the preparation of 4-carbethoxy-2-cyclohexyl-5-(2H)-isoxazolone and hexahydroisoxazolequinoline analogs . It is also used in the preparation of N-cyclohexyl nitrone by reaction with aldehyde .Physical And Chemical Properties Analysis
This compound is a solid substance . The melting point is 166-171 °C for the hydrochloride salt and 139-140 °C for the free hydroxylamine . It is stored at a temperature of -20°C .科学的研究の応用
Metabolism in Different Species
A study on the metabolites of cyclohexylamine in humans and certain animals found that cyclohexylamine is largely excreted unchanged in rats, guinea pigs, and humans, with only a small percentage being metabolized. In rabbits, about two-thirds of the dose is excreted unchanged, with about 30% metabolized. The study identified various metabolites in different species, indicating the diverse metabolic pathways of cyclohexylamine and its derivatives (Renwick & Williams, 1972).
Cytotoxic Evaluation
Another study focused on the synthesis and cytotoxic evaluation of certain cyclohexanone oximes and related compounds, including those derived from the reaction of cyclohexanone with hydroxylamine hydrochloride. These compounds demonstrated selective toxicity toward various groups of tumors in an in vitro screen conducted by the National Cancer Institute, indicating potential applications in cancer research (Dimmock et al., 1992).
Reactions with Isocyanides
The reactions of isocyanides with hydroxylamine have been investigated, showing that cyclohexyl isocyanides afford N-cyclohexylurea when treated with hydroxylamine hydrochloride. This study provides insights into the chemical reactivity and potential synthetic applications of N-cyclohexylhydroxylamine hydrochloride (OkanoMasaya & OdaRyohei, 1963).
Chromosome Aberrations
Research on hydroxylamine hydrochloride, including this compound, has also explored its effects on chromosomes. A study tested its impact on Vicia faba primary root-tips, where it induced chromatid inter and intra-changes, suggesting potential genotoxic effects that could be relevant for understanding its safety and environmental impact (Jana, Prasad, & Moutschen, 1974).
Complex Formation Studies
The complex formation of cucurbit[6]uril with cyclohexylmethylamine hydrochloride in aqueous solution was studied, showing the influence of different salts on complex formation. This research could have implications for understanding the molecular interactions and stability of this compound complexes in various conditions (Buschmann, Mutihac, & Schollmeyer, 2008).
Safety and Hazards
作用機序
Mode of Action
It has been used in the synthesis of various compounds, suggesting it may interact with a range of molecular targets .
Biochemical Pathways
N-Cyclohexylhydroxylamine hydrochloride has been used in the synthesis of 4-carbethoxy-2-cyclohexyl-5-(2H)-isoxazolone and hexahydroisoxazolequinoline analogs . These reactions suggest that it may be involved in the isoxazole and quinoline biochemical pathways.
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
生化学分析
Biochemical Properties
N-Cyclohexylhydroxylamine hydrochloride plays a significant role in biochemical reactions, particularly in the synthesis of various organic compounds. It interacts with enzymes such as aldehyde dehydrogenase and proteins involved in hydroxylation reactions . The compound acts as a hydroxylamine donor, facilitating the formation of oximes and hydrazones through nucleophilic addition to carbonyl groups . These interactions are crucial for the synthesis of various bioactive molecules and pharmaceuticals.
Cellular Effects
This compound has been shown to influence cellular processes by interacting with key biomolecules. It affects cell signaling pathways by modulating the activity of enzymes involved in oxidative stress responses . Additionally, the compound can alter gene expression patterns, leading to changes in cellular metabolism and function . Studies have demonstrated its impact on the proliferation and differentiation of various cell types, highlighting its potential therapeutic applications.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with carbonyl-containing biomolecules. The compound forms stable adducts with aldehydes and ketones, leading to the formation of oximes and hydrazones . This reaction is facilitated by the nucleophilic nature of the hydroxylamine group, which attacks the electrophilic carbonyl carbon. The resulting adducts can inhibit or activate specific enzymes, thereby modulating biochemical pathways and cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is known to be hygroscopic and moisture-sensitive, which can affect its stability and reactivity . Long-term studies have shown that the compound can degrade under certain conditions, leading to a decrease in its efficacy. When stored properly, it remains stable and retains its biochemical activity for extended periods .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways . At higher doses, it can cause adverse effects such as oxidative stress and cellular damage . These findings highlight the importance of optimizing dosage to achieve desired therapeutic outcomes while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to hydroxylation and oxidation reactions . The compound interacts with enzymes such as cytochrome P450 and aldehyde dehydrogenase, facilitating the conversion of substrates into more water-soluble metabolites . These metabolic transformations are crucial for the excretion and detoxification of various endogenous and exogenous compounds.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound can accumulate in certain cellular compartments, influencing its localization and activity . Studies have shown that it can be taken up by cells via passive diffusion and active transport mechanisms, depending on the concentration and environmental conditions.
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components . The compound can localize to specific organelles such as the mitochondria and endoplasmic reticulum, where it exerts its biochemical effects . Post-translational modifications and targeting signals play a role in directing the compound to these compartments, ensuring its proper function within the cell.
特性
IUPAC Name |
N-cyclohexylhydroxylamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c8-7-6-4-2-1-3-5-6;/h6-8H,1-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSVAHXZUFFSFER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80179788 | |
| Record name | N-Cyclohexylhydroxylamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80179788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
25100-12-3 | |
| Record name | Cyclohexanamine, N-hydroxy-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25100-12-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Cyclohexylhydroxylamine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025100123 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Cyclohexylhydroxylamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80179788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexylhydroxylamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.360 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-CYCLOHEXYLHYDROXYLAMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R98VSP3T5L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of N-Cyclohexylhydroxylamine hydrochloride in the synthesis of nitrones?
A1: this compound serves as a crucial starting material for synthesizing C‐(1‐Chloroethyl) N‐Cyclohexyl Nitrone []. This nitrone is particularly interesting as it acts as a precursor to the N-cyclohexyl-N-1-propenylnitrosonium cation, a representative of the N-alkyl-N-vinylnitrosonium cation family. The reaction involves the condensation of this compound with freshly distilled 2-chloropropanal in the presence of magnesium sulfate, yielding the desired C‐(1‐Chloroethyl) N‐Cyclohexyl Nitrone [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![7-(4-chlorophenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1352015.png)
![(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetic acid](/img/structure/B1352016.png)





